2,5-Dibromo-3-fluorobenzoic acid
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Overview
Description
2,5-Dibromo-3-fluorobenzoic acid is an aromatic compound characterized by the presence of two bromine atoms and one fluorine atom attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-3-fluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the bromination of 3-fluorobenzoic acid using bromine in the presence of a catalyst such as iron powder . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. For instance, m-fluorobenzotrifluoride can be subjected to nitration, bromination, reduction, deamination, and hydrolysis to yield the target compound . These methods are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products:
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2,5-Dibromo-3-fluorobenzoic acid has diverse applications in scientific research:
Biology: Its derivatives are explored for potential biological activities and as intermediates in drug synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials and as a tracer in petrochemical exploration.
Mechanism of Action
The mechanism of action of 2,5-dibromo-3-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
- 2,4-Dibromo-5-fluorobenzoic acid
- 3,5-Dibromo-4-fluorobenzoic acid
- 2,3-Difluorobenzoic acid
Comparison: 2,5-Dibromo-3-fluorobenzoic acid is unique due to the specific positions of the bromine and fluorine atoms, which influence its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and biological activities .
Properties
Molecular Formula |
C7H3Br2FO2 |
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Molecular Weight |
297.90 g/mol |
IUPAC Name |
2,5-dibromo-3-fluorobenzoic acid |
InChI |
InChI=1S/C7H3Br2FO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) |
InChI Key |
IWIVNCCUISIPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)F)Br |
Origin of Product |
United States |
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